

# Technical Monograph: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine

CAS No.: 1017665-07-4

Cat. No.: B2872515

[Get Quote](#)

PubChem CID: 15844085 Molecular Formula: C<sub>9</sub>H<sub>15</sub>N<sub>3</sub> Molecular Weight: 165.24 g/mol

## Executive Summary

**2-(1H-pyrazol-1-yl)cyclohexan-1-amine** is a bifunctional N,N-donor scaffold characterized by a cyclohexane ring substituted at the 1- and 2-positions with an amine and a pyrazole moiety, respectively. This molecule represents a "privileged structure" in medicinal chemistry, serving as a conformationally restricted mimetic of flexible diamines. Its core utility lies in two distinct fields:

- **Medicinal Chemistry:** As a pharmacophore for kinase inhibitors, where the pyrazole-amine motif mimics the adenine hinge-binding region of ATP.
- **Coordination Chemistry:** As a bidentate ligand capable of forming stable 5-membered chelate rings with transition metals (Cu, Pd, Ni), utilized in asymmetric catalysis when enantiomerically pure.

This guide details the synthesis, physicochemical properties, and application workflows for this compound, focusing on the thermodynamically favored trans-isomer, which is the predominant form in catalytic and biological applications.

## Chemical Identity & Physicochemical Profile

The molecule exists primarily as two diastereomers: cis and trans. The trans-isomer is generally preferred in synthesis due to the stereoelectronic requirements of ring-opening reactions (e.g., anti-periplanar attack on epoxides or aziridines).

Property	Value / Description
IUPAC Name	2-(1H-pyrazol-1-yl)cyclohexan-1-amine
CAS Registry	Varies by isomer (Generic: 15844085)
LogP (Predicted)	~1.1 (Lipophilic, crosses BBB)
pKa (Amine)	~10.2 (Primary amine)
pKa (Pyrazole)	~2.5 (Protonation at N2)
H-Bond Donors	1 (Amine -NH <sub>2</sub> )
H-Bond Acceptors	2 (Amine N, Pyrazole N2)
Topological Polar Surface Area	43.8 Å <sup>2</sup>

## Synthetic Methodologies

Two primary routes are established for the synthesis of **2-(1H-pyrazol-1-yl)cyclohexan-1-amine**. Route A is preferred for stereoselective access to the trans-isomer. Route B is preferred for industrial scalability using commercially available ketone precursors.

### Route A: Stereoselective Epoxide Ring Opening (Trans-Selective)

This method utilizes the inherent strain of cyclohexene oxide to drive nucleophilic attack by pyrazole, followed by functional group interconversion.

Step-by-Step Protocol:

- Nucleophilic Attack:
  - Dissolve cyclohexene oxide (1.0 eq) and 1H-pyrazole (1.1 eq) in acetonitrile.
  - Add catalytic Cs<sub>2</sub>CO<sub>3</sub> (0.1 eq) to deprotonate the pyrazole.
  - Reflux for 12 hours. The pyrazole attacks the epoxide in an SN<sub>2</sub> fashion (backside attack), yielding trans-2-(1H-pyrazol-1-yl)cyclohexan-1-ol.
- Activation:
  - Treat the intermediate alcohol with Methanesulfonyl chloride (MsCl) and Et<sub>3</sub>N in DCM at 0°C to form the mesylate.
- Azidation (Inversion):
  - React the mesylate with NaN<sub>3</sub> in DMF at 80°C. Note: This SN<sub>2</sub> step inverts the stereocenter, converting the trans-alcohol precursor into a cis-azide.
  - Correction for Trans-Amine Target: To obtain the trans-amine, one must retain configuration or invert twice. A superior modification involves Reductive Amination of the Ketone (Route B) or opening 7-azabicyclo[4.1.0]heptane (cyclohexene imine) directly with pyrazole, which yields the trans-diamine directly via anti-opening.

## Route B: Reductive Amination (Scalable)

This is the most robust route for generating the scaffold, typically yielding a mixture of diastereomers that can be separated via chromatography or crystallization.

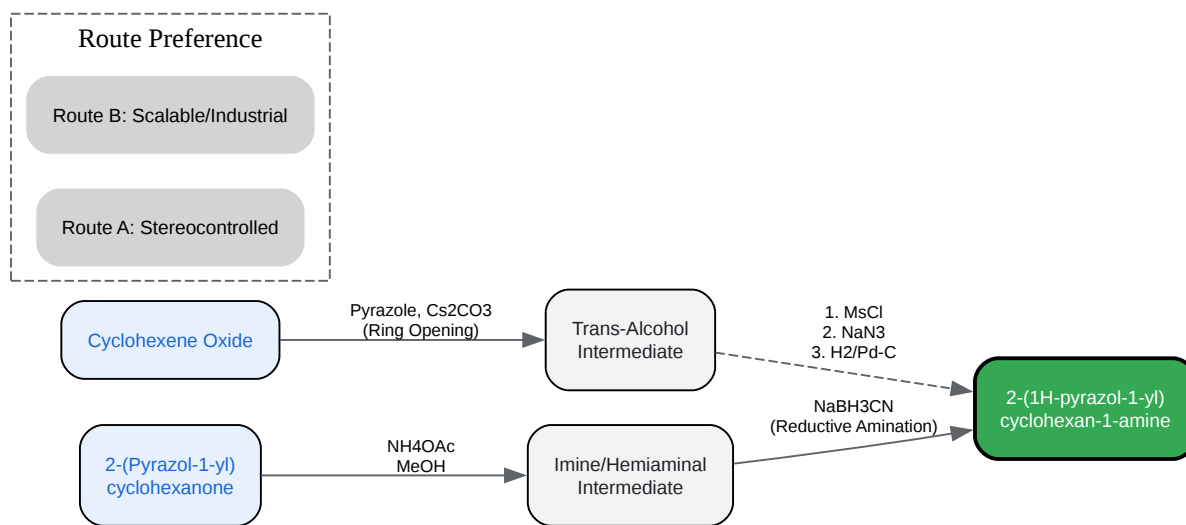
Reagents: 2-(1H-pyrazol-1-yl)cyclohexan-1-one, Ammonium Acetate (NH<sub>4</sub>OAc), Sodium Cyanoborohydride (NaBH<sub>3</sub>CN).

Protocol:

- Imine Formation:
  - In a round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)cyclohexan-1-one (10 mmol) in dry methanol (50 mL).

- Add  $\text{NH}_4\text{OAc}$  (100 mmol, 10 eq) to buffer the solution and provide the nitrogen source.
- Stir at room temperature for 2 hours to form the hemiaminal/imine equilibrium.
- Reduction:
  - Cool the solution to  $0^\circ\text{C}$ .
  - Slowly add  $\text{NaBH}_3\text{CN}$  (15 mmol, 1.5 eq) portion-wise.
  - Allow the reaction to warm to room temperature and stir for 16 hours.
- Workup:
  - Quench with 1N HCl (carefully, to decompose excess hydride).
  - Basify to pH >12 using 6N NaOH.
  - Extract with DCM (3 x 50 mL). Dry over  $\text{Na}_2\text{SO}_4$  and concentrate.
- Purification:
  - Purify via flash column chromatography (DCM:MeOH: $\text{NH}_4\text{OH}$  90:9:1).

## Visualization: Synthetic Pathways



[Click to download full resolution via product page](#)

Figure 1: Comparative synthetic routes. Route B (Reductive Amination) is preferred for bulk synthesis, while Route A allows for specific stereochemical manipulation.

## Coordination Chemistry & Ligand Behavior

The **2-(1H-pyrazol-1-yl)cyclohexan-1-amine** scaffold acts as a bidentate chelate. The coordination involves the primary amine nitrogen (

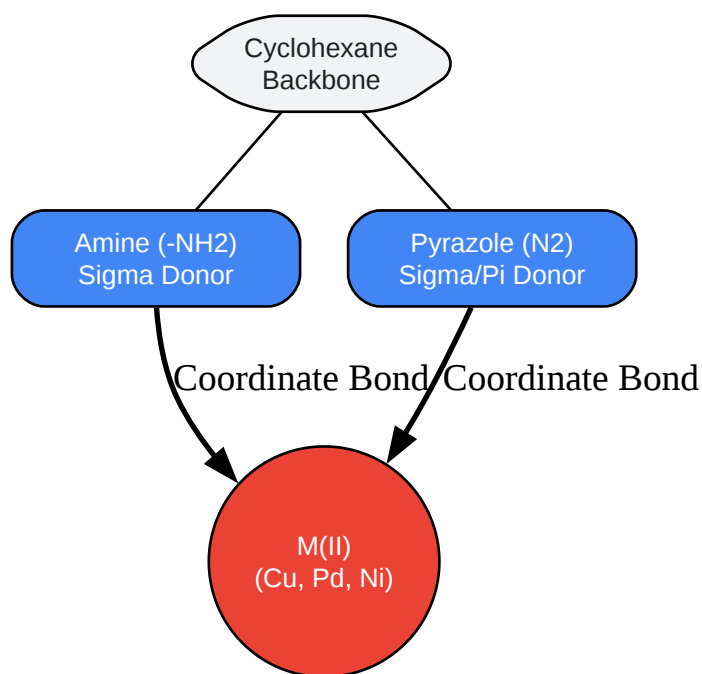
) and the pyridine-like nitrogen (

) of the pyrazole ring (position 2).

- Bite Angle: The 1,2-cyclohexane backbone imposes a rigid bite angle, typically forming a 5-membered metallacycle.
- Hard/Soft Character: The amine is a "hard" donor (sigma only), while the pyrazole is a borderline "soft" donor (sigma donor + weak pi acceptor). This makes the ligand highly versatile for:
  - Copper(II): Oxidative coupling catalysis.

- Palladium(II): C-H activation and cross-coupling.
- Platinum(II): Cis-platin analogues (cytotoxicity studies).

## Visualization: Metal Coordination Mode



[Click to download full resolution via product page](#)

Figure 2: Chelation mode.[1] The ligand forms a stable 5-membered ring with the metal center (M), utilizing the amine and pyrazole nitrogens.

## Biological Applications: Kinase Inhibition

In drug discovery, this scaffold is a bioisostere for the adenosine ring of ATP. The pyrazole-amine arrangement allows for a specific hydrogen-bonding network within the "hinge region" of kinase enzymes.

- Mechanism: The primary amine acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide NH.
- Selectivity: The cyclohexane ring fills the ribose-binding pocket or the hydrophobic specificity pocket (Gatekeeper region), depending on the substitution pattern (cis vs. trans).

## Safety & Handling

- Hazards: As a primary amine, the compound is corrosive and an irritant. Pyrazole derivatives can possess skin sensitizing properties.
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines absorb CO<sub>2</sub> from the air to form carbamates; the pyrazole ring is stable but can oxidize under harsh conditions.
- Disposal: High nitrogen content requires disposal via incineration with afterburner and scrubber to prevent NO<sub>x</sub> release.

## References

- PubChem. (n.d.).<sup>[2]</sup><sup>[3]</sup> Compound Summary for CID 15844085. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.
- Kumar, V., et al. (2013). Synthesis and kinase inhibitory activity of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. (Context for pyrazole-amine kinase scaffolds).
- Togni, A., & Venanzi, L. M. (1994). Nitrogen donors in organometallic chemistry and homogeneous catalysis. Angewandte Chemie International Edition.

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. Thiocarbamates | CH<sub>2</sub>NOS- | CID 21226412 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Thiocarbamates) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/Thiocarbamates)]
- [3. SID 135044085 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/SID_135044085) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/SID_135044085)]
- To cite this document: BenchChem. [Technical Monograph: 2-(1H-pyrazol-1-yl)cyclohexan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b2872515/docs#technical-monograph-2-1h-pyrazol-1-yl-cyclohexan-1-amine\]](https://www.benchchem.com/product/b2872515/docs#technical-monograph-2-1h-pyrazol-1-yl-cyclohexan-1-amine)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)